
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
Overview
Description
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 156002-64-1) is a cyclic ether derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.2 g/mol . It consists of a tetrahydropyran (oxane) ring substituted at the 4-position with an acetate group. This compound is widely used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its balanced lipophilicity and reactivity. Key physical properties include a boiling point of 208.5°C at 760 mmHg and a density that remains uncharacterized in open literature .
Preparation Methods
Mercury-Catalyzed Cyclization and Esterification
The most extensively documented route for synthesizing methyl 2-(tetrahydro-2H-pyran-4-yl)acetate derivatives involves a mercury-catalyzed cyclization followed by esterification. This method, adapted from a patent detailing the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid , can be modified to target the methyl ester variant through reagent substitution.
Synthesis of 2-Methyl-5-Hexene-3-Alkyne-2-Alcohol
The process begins with the synthesis of 2-methyl-5-hexene-3-alkyne-2-alcohol, a precursor for cyclization. Under nitrogen protection, 2-methyl-3-butyne-2-alcohol reacts with bromoethene in dimethylformamide (DMF) or tetrahydrofuran (THF) using a palladium catalyst and metal halide co-catalyst. Optimal conditions (5–30°C, 8–15 hours) yield the alkyne alcohol with 86–88% efficiency after extraction and distillation .
Cyclization to 2,2-Dimethyltetrahydro-2H-Pyran-4-Ketone
The alkyne alcohol undergoes cyclization in the presence of mercury salts (e.g., mercuric acetate or mercury bisulfate) and sulfuric acid. At 80–110°C, the reaction proceeds via hydration and intramolecular cyclization, forming the tetrahydropyran ketone. Yields range from 85% to 89%, with mercury bisulfate (1–6 mol%) and sulfuric acid (14–73 mol%) identified as optimal catalysts . Post-reaction neutralization (pH 7–9) and ethyl acetate extraction ensure product purity.
Table 1: Reaction Conditions and Yields for Cyclization
Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Mercuric acetate + H₂SO₄ | 95 | 14 | 89 |
Mercury bisulfate + H₂SO₄ | 95 | 10 | 85 |
Esterification with Methyl Chloroacetate
The ketone intermediate reacts with methyl chloroacetate in toluene under basic conditions (sodium methylate or ethylate). This step, conducted at room temperature for 4–7 hours, forms a spiro intermediate, which is hydrolyzed and acidified to yield the methyl ester. Substituting ethyl chloroacetate with methyl chloroacetate in the patent’s procedure achieves the target compound with comparable efficiency (85–89%) .
Substrate | Reagent | Base | Yield (%) |
---|---|---|---|
(3,4-Dihydro-2H-pyran-2-yl)methanol | Acetic anhydride | Pyridine | 85 |
Optimization Strategies and Catalytic Alternatives
Solvent and Temperature Effects
The patent highlights toluene as the optimal solvent for esterification due to its non-polarity and high boiling point, facilitating reflux conditions. Lower temperatures (20–30°C) during spiro intermediate formation minimize side reactions, while higher temperatures (95–105°C) during hydrolysis ensure complete acidolysis.
Challenges in Scalability and Purification
Mercury Contamination
Residual mercury in the final product necessitates rigorous washing with dilute hydrochloric acid and sodium bicarbonate. Ultrafiltration or chelating resins may enhance purity for pharmaceutical applications .
Distillation Efficiency
Underpressure distillation at 0.1–0.5 mmHg effectively isolates the methyl ester, though prolonged heating risks thermal decomposition. Short-path distillation systems are recommended to mitigate this .
Comparative Analysis of Methods
The mercury-catalyzed route offers superior yields (85–89%) but requires hazardous reagents. Acetylation methods, while safer, depend on pre-formed hydroxyl intermediates and may involve additional synthesis steps. Industrial-scale production likely favors the former due to established protocols, whereas laboratory settings may prioritize the latter for safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active components, which then interact with biological targets to exert their effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between methyl 2-(tetrahydro-2H-pyran-4-yl)acetate and its analogs, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Ester Group Variations
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate : The ethyl ester analog has a higher molecular weight (172.2 g/mol ) and boiling point (228.3°C ) compared to the methyl derivative, attributed to increased van der Waals interactions from the ethyl group . This compound is favored in reactions requiring slower hydrolysis rates due to steric hindrance .
- Ethyl 2-(oxan-4-yl)propanoate: The propanoate chain enhances lipophilicity, making it suitable for applications requiring membrane permeability, such as prodrug design .
Hydroxyl-Substituted Derivatives
- Methyl 2-(4-hydroxytetrahydropyran-4-yl)acetate : The hydroxyl group on the pyran ring introduces hydrogen-bonding capacity, improving solubility in polar solvents. This modification is linked to enhanced interactions with biological targets, such as enzymes or receptors, making it a candidate for pharmacological studies .
- Methyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate : The hydroxyl group on the acetate chain increases polarity and reactivity, enabling participation in condensation or oxidation reactions. This derivative is primarily used as a specialized intermediate in asymmetric synthesis .
Carboxylate vs. Ester Functionality
- Methyl tetrahydro-2H-pyran-4-carboxylate : The direct attachment of a carboxylate group to the pyran ring reduces steric bulk compared to the acetate ester. This compound exhibits higher acidity (pKa ~4–5) and is often employed as a solvent or catalyst in organic reactions .
Biological Activity
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.2 g/mol, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyran ring, which is known for its role in various biological activities. The functional groups present in this compound contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₈H₁₄O₂ |
Molecular Weight | 158.2 g/mol |
CAS Number | 156002-64-1 |
Purity | ≥ 97% |
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Some studies have indicated that derivatives of tetrahydropyran compounds can possess antimicrobial properties, making them candidates for antibiotic development.
- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.
Toxicological Profile
The compound has been evaluated for its toxicological effects:
- Acute Toxicity : Studies have shown that this compound exhibits low acute oral and dermal toxicity in animal models .
- Skin Sensitization : In vitro assays indicate potential for skin sensitization, with positive responses observed in tests measuring dendritic cell activation .
- Repeated Dose Toxicity : A study involving repeated doses in rats established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg/day for males and 300 mg/kg/day for females, primarily due to transient ataxia observed at high doses .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical family:
- Inhibition Studies : Research on related tetrahydropyran derivatives has shown varying degrees of AChE inhibition, indicating that structural modifications can significantly influence biological activity .
- Antimicrobial Testing : Compounds similar to this compound have been tested against various bacterial strains, demonstrating promising antimicrobial properties that warrant further investigation .
- Cytotoxic Assays : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, and what are their mechanistic considerations?
Basic Research Question
This compound is typically synthesized via esterification of tetrahydropyran-4-yl-acetic acid with methanol under acidic catalysis. A widely reported method involves reacting tetrahydropyran-4-yl-acetic acid (CAS 85064-61-5) with methanol in the presence of sulfuric acid at 60–70°C for 6–8 hours, yielding the ester with ~85% purity . Alternative routes include transesterification of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2) using methanol and a base catalyst like sodium methoxide . Mechanistically, the reaction proceeds via nucleophilic acyl substitution, with the acid catalyst protonating the carbonyl oxygen to enhance electrophilicity.
Key Reaction Pathway :
Saponification to tetrahydropyran-4-yl-acetic acid.
Amide coupling with peptide backbones (e.g., H-Glu-OtBu derivatives) .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Advanced Research Question
Discrepancies in catalytic hydrogenation yields (e.g., 60–95% for ring-opening reactions) arise from:
- Catalyst Source : Pd/C (10 wt%) vs. Raney Ni (activity varies by vendor).
- Solvent Effects : EtOAc increases hydrogen solubility vs. THF.
- Substrate Purity : Residual acids (from synthesis) poison catalysts.
Resolution Protocol :
Properties
IUPAC Name |
methyl 2-(oxan-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRATSFTMXYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674419 | |
Record name | Methyl (oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156002-64-1 | |
Record name | Methyl (oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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